ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate
Overview
Description
Ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate is a synthetic organic compound with the molecular formula C9H10ClNO5S. This compound is characterized by the presence of a chlorosulfonyl group attached to a pyrrole ring, which is further connected to an ethyl ester and an oxoacetate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate typically involves the reaction of 4-(chlorosulfonyl)-1-methyl-1H-pyrrole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The oxoacetate group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), bases (triethylamine).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products
Sulfonamide Derivatives: Formed by substitution of the chlorosulfonyl group with amines.
Hydroxyl Derivatives: Formed by reduction of the oxoacetate group.
Pyrrole-2,5-dione Derivatives: Formed by oxidation of the pyrrole ring.
Scientific Research Applications
Ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity. The oxoacetate group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate can be compared with similar compounds such as:
Ethyl 2-[4-(sulfamoyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate: Similar structure but with a sulfamoyl group instead of a chlorosulfonyl group.
Ethyl 2-[4-(methanesulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate: Similar structure but with a methanesulfonyl group.
Ethyl 2-[4-(trifluoromethanesulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate: Similar structure but with a trifluoromethanesulfonyl group.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the nature of the substituent groups.
Properties
IUPAC Name |
ethyl 2-(4-chlorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S/c1-3-16-9(13)8(12)7-4-6(5-11(7)2)17(10,14)15/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZDQMWUMUJLAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CN1C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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